molecular formula C17H27NO B3172313 4-(tert-Butyl)benzyl 4-piperidinylmethyl ether CAS No. 946725-23-1

4-(tert-Butyl)benzyl 4-piperidinylmethyl ether

Cat. No.: B3172313
CAS No.: 946725-23-1
M. Wt: 261.4 g/mol
InChI Key: LZKUKWLPTZUCNU-UHFFFAOYSA-N
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Description

4-(tert-Butyl)benzyl 4-piperidinylmethyl ether is a chemical compound with the molecular formula C17H27NO and a molecular weight of 261.40 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 4-(tert-Butyl)benzyl 4-piperidinylmethyl ether can be achieved through the Williamson Ether Synthesis . This method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. The reaction is typically carried out using a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide from the corresponding alcohol. The alkoxide then reacts with the alkyl halide to form the ether. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(tert-Butyl)benzyl 4-piperidinylmethyl ether can undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be employed in studies involving proteomics and other biochemical research. In medicine, it could be investigated for its potential therapeutic properties. Industrial applications may include its use in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)benzyl 4-piperidinylmethyl ether involves its interaction with specific molecular targets and pathways . The compound may act as a ligand, binding to certain receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Further research is needed to fully elucidate the detailed mechanism of action and the molecular targets of this compound.

Comparison with Similar Compounds

4-(tert-Butyl)benzyl 4-piperidinylmethyl ether can be compared with other similar compounds, such as benzyl ethers and piperidinylmethyl ethers These compounds share structural similarities but may differ in their chemical properties and reactivity For example, benzyl ethers may have different steric and electronic effects compared to tert-butyl-substituted benzyl ethers Piperidinylmethyl ethers may exhibit different biological activities due to variations in the piperidine ring structure

Properties

IUPAC Name

4-[(4-tert-butylphenyl)methoxymethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-17(2,3)16-6-4-14(5-7-16)12-19-13-15-8-10-18-11-9-15/h4-7,15,18H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKUKWLPTZUCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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